molecular formula C10H12ClNO2 B2950632 5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine CAS No. 1482967-64-5

5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine

Cat. No.: B2950632
CAS No.: 1482967-64-5
M. Wt: 213.66
InChI Key: ZNSPWNBJJDTWFX-UHFFFAOYSA-N
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Description

5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine is a chemical compound with the molecular formula C10H12ClNO2. It is a pyridine derivative, characterized by the presence of a chloro substituent at the 5-position and an oxolan-2-ylmethoxy group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine typically involves the reaction of 5-chloropyridine-2-carbaldehyde with oxolane-2-methanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The oxolan-2-ylmethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and pyridine derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different functionalized compounds .

Scientific Research Applications

5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the oxolan-2-ylmethoxy group play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxypyridine: Lacks the oxolan-2-yl group, making it less versatile in certain applications.

    2-[(Oxolan-2-yl)methoxy]pyridine: Does not have the chloro substituent, which affects its reactivity and binding properties.

    5-Bromo-2-[(oxolan-2-yl)methoxy]pyridine: Similar structure but with a bromo group instead of chloro, leading to different reactivity and applications.

Uniqueness

5-Chloro-2-[(oxolan-2-yl)methoxy]pyridine is unique due to the combination of the chloro and oxolan-2-ylmethoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-chloro-2-(oxolan-2-ylmethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c11-8-3-4-10(12-6-8)14-7-9-2-1-5-13-9/h3-4,6,9H,1-2,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSPWNBJJDTWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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